Cas no 315233-18-2 (7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one)

7-Ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a fluorinated chromenone derivative with potential applications in medicinal chemistry and material science. Its structure incorporates a trifluoromethyl group, enhancing metabolic stability and lipophilicity, which may improve bioavailability in pharmaceutical contexts. The ethoxy and propylphenoxy substituents contribute to its unique electronic and steric properties, making it a candidate for selective enzyme inhibition or receptor modulation. This compound’s chromenone core offers a versatile scaffold for further functionalization, enabling tailored modifications for specific research or industrial needs. Its synthetic accessibility and structural features make it valuable for exploratory studies in drug development and organic synthesis.
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one structure
315233-18-2 structure
Product Name:7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
CAS No:315233-18-2
MF:C22H21F3O4
MW:406.394957304001
CID:6443552
Update Time:2025-05-21

7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-
    • Inchi: 1S/C22H21F3O4/c1-4-6-14-7-9-15(10-8-14)28-20-18(26)16-11-12-17(27-5-2)13(3)19(16)29-21(20)22(23,24)25/h7-12H,4-6H2,1-3H3
    • InChI Key: WPCNJFPSUXUPMX-UHFFFAOYSA-N
    • SMILES: C1(C(F)(F)F)OC2=C(C)C(OCC)=CC=C2C(=O)C=1OC1=CC=C(CCC)C=C1

Experimental Properties

  • Density: 1.263±0.06 g/cm3(Predicted)
  • Boiling Point: 447.9±45.0 °C(Predicted)

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0738-0101-2μmol
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
315233-18-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0738-0101-5μmol
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
315233-18-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0738-0101-10μmol
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
315233-18-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0738-0101-20μmol
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
315233-18-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0738-0101-1mg
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
315233-18-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0738-0101-2mg
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
315233-18-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0738-0101-3mg
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
315233-18-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0738-0101-4mg
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
315233-18-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0738-0101-5mg
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
315233-18-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0738-0101-10mg
7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
315233-18-2 90%+
10mg
$79.0 2023-05-17

7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one Related Literature

Additional information on 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Professional Introduction to Compound with CAS No. 315233-18-2 and Product Name: 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

The compound identified by the CAS number 315233-18-2 and the product name 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one represents a significant advancement in the field of pharmaceutical chemistry. This chromenone derivative has garnered considerable attention due to its unique structural features and promising biological activities. The molecular framework of this compound incorporates several key functional groups, including an ethoxy substituent at the 7-position, a methyl group at the 8-position, a 4-propylphenoxy moiety at the 3-position, and a trifluoromethyl group at the 2-position, which collectively contribute to its distinct chemical properties and potential therapeutic applications.

Recent research in medicinal chemistry has highlighted the importance of chromenone derivatives in developing novel therapeutic agents. The structural motif of chromenone, characterized by a benzopyranone core, is well-documented for its versatility in exhibiting various biological activities. Specifically, compounds containing a trifluoromethyl group have been extensively studied for their enhanced metabolic stability and improved binding affinity to biological targets. In the case of 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, the presence of these substituents not only modulates its electronic properties but also influences its interactions with biological receptors, making it a valuable candidate for further investigation.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The combination of an ethoxy group and a methyl group provides a stable scaffold that can be further functionalized to explore new chemical spaces. Additionally, the 4-propylphenoxy moiety introduces lipophilicity and rigidity to the molecule, which are often desirable traits in drug candidates aiming to penetrate biological membranes effectively. These structural features make 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one a versatile building block for medicinal chemists seeking to develop novel therapeutics.

Current research trends in pharmaceutical chemistry emphasize the development of small molecules with multifunctional properties. The compound in question exhibits characteristics that align well with these trends. For instance, studies have shown that chromenone derivatives can exhibit both anti-inflammatory and antioxidant activities, which are critical in managing chronic diseases such as diabetes and cardiovascular disorders. The specific substitution pattern of 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one may contribute to its ability to modulate multiple signaling pathways simultaneously, thereby offering a comprehensive therapeutic approach.

The role of computational chemistry in drug discovery has also been instrumental in understanding the potential of this compound. Molecular modeling studies have suggested that the presence of the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, which is consistent with its observed biological activity. Furthermore, virtual screening techniques have been employed to identify potential drug-like properties of this compound, including solubility, permeability, and metabolic stability. These computational insights provide valuable guidance for optimizing its structure towards better pharmacokinetic profiles.

In vitro studies have begun to unravel the mechanistic basis of the biological activities associated with this chromenone derivative. Preliminary experiments indicate that it may exert its effects through multiple mechanisms, including inhibition of key enzymes involved in inflammatory pathways and modulation of oxidative stress responses. The ethoxy, methyl, and 4-propylphenoxy substituents are thought to play crucial roles in these interactions by influencing both hydrophobicity and electronic distribution within the molecule. Additionally, the trifluoromethyl group is believed to enhance binding by increasing lipophilicity and reducing metabolic susceptibility.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthetic route involves strategic functionalization at various positions on the chromenone core, requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to introduce the desired substituents efficiently. This synthetic approach not only highlights the synthetic prowess but also underscores the compound's feasibility for large-scale production if further developed into a commercial product.

The potential applications of 7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in agrochemicals and specialty chemicals, where similar chromenone derivatives have demonstrated efficacy as plant growth regulators or pesticides. As research continues to uncover new biological activities associated with this class of compounds, its utility may expand into additional domains beyond human health.

Future directions in studying this compound include exploring its pharmacokinetic properties through preclinical models and conducting detailed toxicological assessments to ensure safety for potential therapeutic use. Additionally, investigating its interactions with specific targets at a molecular level will provide deeper insights into its mechanism of action. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating these laboratory findings into clinical applications.

In conclusion,7-ethoxy-8-methyl-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one, identified by CAS number 315233-18-2, represents a promising candidate for further development due to its unique structural features and potential biological activities. Its multifunctional properties align well with current trends in drug discovery, making it a valuable asset for researchers seeking novel therapeutics or advanced intermediates for chemical synthesis.

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